REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[OH-].[NH4+:11]>C(O)CCC>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[C:6]([NH2:11])[C:7]=1[F:8] |f:1.2|
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Name
|
|
Quantity
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1.67 g
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Type
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reactant
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Smiles
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ClC1=NC=NC(=C1F)Cl
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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[OH-].[NH4+]
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Name
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|
Quantity
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6 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitated white crystals were collected by filtration
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Name
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|
Type
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product
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Smiles
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ClC1=C(C(=NC=N1)N)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: PERCENTYIELD | 89% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |